Cas no 83635-12-5 (Butyl cyclopropanesulfonate)

Butyl cyclopropanesulfonate is an organosulfur compound characterized by its cyclopropane sulfonate ester structure. This chemical is valued for its stability and reactivity as an alkylating agent, making it useful in organic synthesis and pharmaceutical applications. The butyl group enhances solubility in organic solvents, facilitating its use in various reaction conditions. Its cyclopropane moiety contributes to steric and electronic effects, enabling selective transformations. The sulfonate ester functionality allows for efficient nucleophilic substitution reactions, offering versatility in constructing complex molecular frameworks. Suitable for controlled alkylation processes, it is often employed in fine chemical and intermediate synthesis. Proper handling and storage are recommended due to its reactive nature.
Butyl cyclopropanesulfonate structure
Butyl cyclopropanesulfonate structure
Product Name:Butyl cyclopropanesulfonate
CAS No:83635-12-5
MF:C7H14O3S
MW:178.249261379242
MDL:MFCD09261379
CID:583381
PubChem ID:10464888
Update Time:2025-06-08

Butyl cyclopropanesulfonate Chemical and Physical Properties

Names and Identifiers

    • Butyl cyclopropanesulfonate
    • Cyclopropanesulfonic acid butyl ester
    • 1-butyl cyclopropanesulfonate
    • n-Butyl cyclopropanesulfonate
    • DB-075953
    • MFCD09261379
    • Cyclopropanesulfonic acid, butyl ester
    • DTXSID40440300
    • DS-4060
    • SY105785
    • CS-W022611
    • VWGWOTXVWXTFMB-UHFFFAOYSA-N
    • SCHEMBL388401
    • A1-13503
    • 83635-12-5
    • Butylcyclopropane sulfonate
    • AKOS015914190
    • BUTYLCYCLOPROPANESULFONATE
    • MDL: MFCD09261379
    • Inchi: 1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3
    • InChI Key: VWGWOTXVWXTFMB-UHFFFAOYSA-N
    • SMILES: O=S(C1CC1)(OCCCC)=O

Computed Properties

  • Exact Mass: 178.06600
  • Monoisotopic Mass: 178.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 51.8Ų

Experimental Properties

  • PSA: 51.75000
  • LogP: 2.37610

Butyl cyclopropanesulfonate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Butyl cyclopropanesulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Fluorosulfuric acid, methyl ester
2.1 Catalysts: Butyllithium
Reference
Betylates. 3. Preparative nucleophilic substitution by way of [2]-, [3]-, and [4]betylates. Stoichiometric phase transfer and substrate-reagent ion-pair (SRIP) reactions of betylates
King, J. F.; et al, Journal of the American Chemical Society, 1982, 104(25), 7108-22

Production Method 2

Reaction Conditions
1.1 Catalysts: Butyllithium
Reference
Betylates. 3. Preparative nucleophilic substitution by way of [2]-, [3]-, and [4]betylates. Stoichiometric phase transfer and substrate-reagent ion-pair (SRIP) reactions of betylates
King, J. F.; et al, Journal of the American Chemical Society, 1982, 104(25), 7108-22

Production Method 3

Reaction Conditions
1.1 -
2.1 Catalysts: Fluorosulfuric acid, methyl ester
3.1 Catalysts: Butyllithium
Reference
Betylates. 3. Preparative nucleophilic substitution by way of [2]-, [3]-, and [4]betylates. Stoichiometric phase transfer and substrate-reagent ion-pair (SRIP) reactions of betylates
King, J. F.; et al, Journal of the American Chemical Society, 1982, 104(25), 7108-22

Butyl cyclopropanesulfonate Raw materials

Butyl cyclopropanesulfonate Preparation Products

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